molecular formula C6H6BrFS B1480976 2-(2-Bromo-1-fluoroethyl)thiophene CAS No. 2092263-20-0

2-(2-Bromo-1-fluoroethyl)thiophene

Cat. No.: B1480976
CAS No.: 2092263-20-0
M. Wt: 209.08 g/mol
InChI Key: WRMWTAIPVYDLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Bromo-1-fluoroethyl)thiophene” is a chemical compound with the molecular formula C6H6BrFS . It has an average mass of 209.079 Da and a monoisotopic mass of 207.935760 Da . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring with a bromo-fluoroethyl group attached . The thiophene ring is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .

Scientific Research Applications

Synthesis and Characterization of Thiophene Derivatives

Thiophene derivatives are known for their wide range of applications in medicinal chemistry, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are well-recognized drugs in the market, including Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. The unique electronic properties of thiophenes make them valuable in organic materials, serving as intermediates in organic synthesis and finding applications in agrochemicals, flavors, and dyes. Recent advances in synthetic methods have improved the efficiency and environmental friendliness of thiophene synthesis, contributing to natural product and drug synthesis as an emerging challenge in the field (D. Xuan, 2020).

Pharmacological Evaluation of Cinnoline Thiophene Derivatives

Cinnoline thiophene derivatives have shown a broad spectrum of pharmacological activities, including anti-hypertensive, antithrombotic, antihistamine, antileukemic, CNS activity, anti-tumor, antibacterial, and antisecretory activities. Specifically, halogen-substituted derivatives, particularly those with Chloro, Bromo, and Fluoro substitutions, exhibit potent antibacterial, anti-inflammatory, and anti-fungal activities, with Chloro-substituted compounds demonstrating the most significant antimicrobial and anti-inflammatory effects among cinnoline thiophene derivatives (M. Pankaj et al., 2015).

Applications in Organic Semiconductors

Thiophene chemistry plays a crucial role in the development of organic semiconductors, particularly for applications such as field effect transistors, solar cells, and light-emitting diodes. The distinct optical and electronic properties of thiophene oligomers and polymers, combined with their synthetic accessibility and unique reaction selectivity, make thiophene derivatives essential for advancing materials science. The synthesis and reactivity of halo-substituted alkylthiophenes provide valuable insights for designing and preparing complex thiophene-based molecular architectures for the next generation of photonic and electronic materials (David Gendron & G. Vamvounis, 2015).

Properties

IUPAC Name

2-(2-bromo-1-fluoroethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFS/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMWTAIPVYDLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-1-fluoroethyl)thiophene
Reactant of Route 2
2-(2-Bromo-1-fluoroethyl)thiophene
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-1-fluoroethyl)thiophene
Reactant of Route 4
2-(2-Bromo-1-fluoroethyl)thiophene
Reactant of Route 5
2-(2-Bromo-1-fluoroethyl)thiophene
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-1-fluoroethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.